molecular formula C28H52O12 B12069521 Sucrose, 6'-palmitate CAS No. 24516-45-8

Sucrose, 6'-palmitate

Cat. No.: B12069521
CAS No.: 24516-45-8
M. Wt: 580.7 g/mol
InChI Key: DZPKXFNXNJJENH-ZRVLSRDKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

alpha-D-Glucopyranoside, beta-D-fructofuranosyl, monohexadecanoate (CAS: 26446-38-8), commonly known as sucrose monopalmitate, is a sucrose ester formed by the esterification of sucrose with palmitic acid (hexadecanoic acid). Its molecular formula is C₂₈H₅₂O₁₂, with a molecular weight of 580.71 g/mol . Structurally, it consists of a glucose unit (alpha-D-glucopyranoside) linked to a fructose unit (beta-D-fructofuranosyl) via a glycosidic bond, with a single palmitoyl group esterified to one of the hydroxyl groups .

Properties

CAS No.

24516-45-8

Molecular Formula

C28H52O12

Molecular Weight

580.7 g/mol

IUPAC Name

[(2R,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl hexadecanoate

InChI

InChI=1S/C28H52O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(31)37-17-20-23(33)26(36)28(18-30,39-20)40-27-25(35)24(34)22(32)19(16-29)38-27/h19-20,22-27,29-30,32-36H,2-18H2,1H3/t19-,20-,22-,23-,24+,25-,26+,27-,28+/m1/s1

InChI Key

DZPKXFNXNJJENH-ZRVLSRDKSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(CO)OC2C(C(C(C(O2)CO)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The reaction involves CALB-mediated acylation of sucrose with vinyl palmitate in anhydrous organic solvents. Key parameters influencing yield include solvent polarity, temperature, and enzyme loading. Acetonitrile emerged as the optimal solvent, achieving full conversion to monohexadecanoate derivatives within 40 hours at 60°C with 5% (w/w) CALB loading. Competitive hydrolysis of vinyl palmitate to palmitic acid is minimized by controlling water activity through molecular sieves, though recent studies show acetonitrile’s inherent low water content (<0.01%) eliminates this need.

Table 1: Solvent Effects on Enzymatic Synthesis

SolventGlucose Solubility (mg/mL)Initial Hydrolysis Rate (µmol·min⁻¹·g⁻¹)Final Conversion (%)
Acetonitrile0.090.5100
tert-Butanol0.9542.088
Tetrahydrofuran0.431.888
Dioxane0.702.178

Data adapted from Arcens et al. (2019).

Structural Confirmation

Post-synthesis characterization employs nuclear magnetic resonance (NMR) and high-performance anion-exchange chromatography (HPAEC). The ¹H and ¹³C NMR spectra reveal distinct signals for the α-D-glucopyranosyl and β-D-fructofuranosyl moieties, with esterification confirmed by downfield shifts of the acylated hydroxyl group’s carbon (δ 170–175 ppm). HPAEC profiles further validate the absence of unreacted sucrose and palmitic acid.

Chemical Synthesis via Transesterification

Chemical methods, though less regioselective, remain viable for large-scale production. The process typically involves reacting sucrose with methyl palmitate in dimethylformamide (DMF) using potassium carbonate as a base.

Reaction Dynamics

Under reflux (90°C), the reaction achieves ~65% monoester yield after 12 hours. Excess methyl palmitate (molar ratio 1:3 sucrose:palmitate) suppresses di-ester formation. However, side reactions such as sucrose degradation and caramelization necessitate precise temperature control.

Table 2: Chemical Synthesis Parameters

ParameterOptimal ValueYield (%)
Temperature90°C65
Sucrose:Palmitate Ratio1:365
Catalyst (K₂CO₃)10% (w/w)65
Reaction Time12 hours65

Purification Challenges

Crude products require extensive purification via column chromatography (silica gel, chloroform:methanol 9:1) to isolate the monoester. Residual DMF and potassium salts complicate downstream processing, limiting industrial adoption compared to enzymatic routes.

Fermentation-Based Production

Emerging fermentation techniques utilize microbial biosynthesis to produce sucrose esters. Bacillus subtilis strains engineered with acyltransferase genes have demonstrated the ability to secrete monohexadecanoate esters into growth media.

Fermentation Conditions

Batch fermentation in plant extract-based media (pH 6.8, 37°C) yields ~1.2 g/L of the target compound after 72 hours. Carbon sources such as glucose and fructose enhance productivity, while nitrogen limitation triggers secondary metabolite synthesis.

Table 3: Fermentation Performance Metrics

ParameterValue
Productivity1.2 g/L
Fermentation Time72 hours
pH6.8
Temperature37°C

Product Recovery

Post-fermentation, charcoal adsorption (5% w/v) removes monosaccharides, followed by ethanol precipitation and lyophilization to isolate the ester. HPAEC analysis confirms the absence of contaminants, with NMR verifying structural integrity.

Comparative Analysis of Methods

Table 4: Method Comparison

MethodYield (%)Purity (%)Scalability
Enzymatic10098High
Chemical6585Moderate
Fermentation1.2 g/L95Low

Enzymatic synthesis outperforms other methods in yield and purity, albeit with higher enzyme costs. Fermentation, while eco-friendly, requires strain optimization for industrial viability.

Industrial Applications and Regulatory Status

Sucrose monohexadecanoate is approved as a food additive (E473) in the EU and FDA-regulated as a permeation enhancer (UNII 274KW0O50M). Its critical micelle concentration (CMC) of 0.1 mM and hydrophilic-lipophilic balance (HLB) of 10–12 make it suitable for emulsifying hydrophobic drugs .

Chemical Reactions Analysis

Reactions Undergone:
Common Reagents and Conditions:

    Acidic Hydrolysis:

    Enzymatic Hydrolysis:

Major Products: The primary products of hydrolysis are:

    Sucrose: The disaccharide composed of glucose and fructose.

    Palmitic Acid: A saturated fatty acid.

Scientific Research Applications

Pharmaceutical Applications

Alpha-D-glucopyranoside, beta-D-fructofuranosyl, monohexadecanoate has been identified as a surfactant-based permeation enhancer. Its primary role in pharmaceuticals is to increase the permeability of drugs across biological membranes. For instance, it has been shown to enhance the permeability of mannitol in excised rat skin models, which is significant for drug delivery systems .

Cosmetic Applications

The compound is increasingly being utilized in cosmetic formulations due to its emulsifying properties and skin compatibility. It acts as a stabilizer and thickening agent in creams and lotions. The potential for widespread public exposure through cosmetic products necessitates careful evaluation of its safety profile. Studies indicate that it does not classify as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) standards .

Food Technology

In food technology, alpha-D-glucopyranoside, beta-D-fructofuranosyl, monohexadecanoate serves as an emulsifier and stabilizer. It aids in maintaining the texture and consistency of food products. Its ability to interact with both hydrophilic and hydrophobic components makes it a valuable ingredient in processed foods .

Toxicological Profile

The safety assessment of alpha-D-glucopyranoside, beta-D-fructofuranosyl, monohexadecanoate indicates low toxicity levels. The No Observed Adverse Effect Level (NOAEL) has been established at 1970 mg/kg body weight/day for males and 2440 mg/kg body weight/day for females based on subchronic studies . Acute toxicity studies have reported an LD50 value greater than 29,700 mg/kg in rats, indicating a favorable safety profile for human use .

Case Study 1: Cosmetic Reformulation

A study conducted by NICNAS highlighted the reformulation of cosmetic products containing alpha-D-glucopyranoside, beta-D-fructofuranosyl, monohexadecanoate. The assessment focused on its safety when used in high concentrations within skin care products. Results indicated minimal risk to human health when used appropriately .

Case Study 2: Drug Delivery Systems

Research published on drug delivery systems utilizing alpha-D-glucopyranoside derivatives demonstrated significant improvements in drug absorption rates when combined with permeation enhancers like this compound. In vitro studies showed enhanced transport across intestinal membranes compared to control formulations .

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its application. In drug delivery, it enhances solubility and permeability. In food, it stabilizes emulsions.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • Edible Coatings: Sucrose monopalmitate (2% w/v) combined with ethanol effectively reduced moisture loss in plums, extending shelf-life by 7 days .
  • Surfactant Efficiency: Comparative studies show sucrose monopalmitate outperforms sucrose stearate in stabilizing oil-in-water emulsions due to optimal HLB .
  • Biodegradability : Sucrose esters are preferred over synthetic surfactants (e.g., SDS) in eco-friendly formulations .

Biological Activity

Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, monohexadecanoate (CAS Number: 26499-65-0) is a glycoside compound that has garnered interest due to its potential biological activities. This article delves into its biological activity, including toxicity, metabolic effects, and applications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, monohexadecanoate is a sugar fatty acid ester that combines glucose and fructose moieties with a hexadecanoic acid (palmitic acid) chain. Its structure can be represented as follows:

C22H42O10\text{C}_{22}\text{H}_{42}\text{O}_10

This compound is characterized by its hydrophilic sugar components and hydrophobic fatty acid tail, which influence its solubility and biological interactions.

Toxicological Profile

The toxicological assessment of alpha-D-glucopyranoside and beta-D-fructofuranosyl indicates low acute toxicity. The LD50 (lethal dose for 50% of the population) for oral administration in rats is reported to be 29,700 mg/kg, suggesting a high safety margin for dietary or pharmaceutical applications .

Table 1: Toxicological Data

ParameterValue
LD50 (Oral, Rat)29,700 mg/kg
NOAEL (No Observed Adverse Effect Level)≥ 150 mg/kg (i.v.)
GenotoxicityNegative (in vitro)
CarcinogenicityNot classified

Metabolic Effects

Research indicates that alpha-D-glucopyranoside may influence metabolic pathways. For instance, it has been shown to interact with various transporters such as the apical sodium-dependent bile acid transporter (ASBT), which plays a crucial role in bile acid reabsorption . This interaction could potentially affect lipid metabolism and absorption.

Cosmetics

Due to its emulsifying properties, alpha-D-glucopyranoside is increasingly used in cosmetic formulations. Its ability to stabilize oil-in-water emulsions makes it valuable in creams and lotions .

Food Industry

In the food sector, this compound can serve as a sweetener or stabilizer. Its low toxicity profile supports its use in food products aimed at health-conscious consumers.

Study on Biodegradability

A study conducted on the biodegradability of similar glycosides indicated that these compounds are readily biodegradable under aerobic conditions. This suggests that alpha-D-glucopyranoside can be safely integrated into environments without causing long-term ecological harm .

Clinical Implications

While direct clinical studies on alpha-D-glucopyranoside are sparse, its structural analogs have been investigated for their potential therapeutic effects in metabolic disorders. For example, sucrose esters have been studied for their ability to modulate blood glucose levels and improve insulin sensitivity .

Q & A

Q. What are the established synthetic routes for alpha-D-glucopyranoside, beta-D-fructofuranosyl, monohexadecanoate, and what are their key methodological considerations?

The primary synthesis method involves transesterification of sucrose with methyl palmitate under alkaline conditions (e.g., K₂CO₃ catalysis). Critical parameters include:

  • Temperature control : 90–110°C to balance reaction efficiency and avoid thermal degradation of sucrose .
  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance solubility of reactants .
  • Purification : Column chromatography or recrystallization from ethanol-water mixtures is used to isolate the monoester, as higher esters (di-, tri-) are common byproducts .

Q. How is the structural integrity of this compound validated in experimental settings?

A combination of spectroscopic and chromatographic methods is employed:

  • NMR : ¹H and ¹³C NMR confirm the glycosidic linkage (α-D-glucopyranosyl and β-D-fructofuranosyl) and esterification at the C6-OH of glucose (δ ~4.2 ppm for acylated glucose protons) .
  • Mass spectrometry : HRESI-MS ([M-H]⁻ at m/z 579.2) verifies molecular weight (580.71 g/mol) and detects impurities like diesters .
  • HPLC : Reverse-phase C18 columns with ELSD detect esterification degree (retention time ~12–14 min for monohexadecanoate) .

Q. What are the critical physicochemical properties influencing its application as a surfactant?

Key properties include:

PropertyValue/RangeMethodological Relevance
Solubility Water-soluble (>10 mg/mL)Enables use in aqueous formulations .
HLB value ~15Predicts emulsification efficiency (oil-in-water) .
Critical micelle concentration (CMC) 0.05–0.1 mMDetermines surfactant efficiency in drug delivery systems .
Hydrolysis stability Stable at pH 5–9; degrades in strong acid/baseRequires pH-controlled storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported molecular formulas (e.g., C28H52O12 vs. C30H56O12)?

Discrepancies arise from chain-length variations in the fatty acid moiety:

  • Monohexadecanoate (C16) : CAS 26446-38-8, molecular formula C28H52O12 (MW 580.71) .
  • Octadecanoate (C18) : CAS 37318-31-3, molecular formula C30H56O12 (MW 608.76) .
    Resolution strategy :
  • Cross-reference CAS numbers and NMR data (e.g., methylene proton shifts differ between C16 and C18 chains).
  • Use GC-MS to analyze hydrolyzed fatty acids post-saponification .

Q. What experimental designs are optimal for studying hydrolysis kinetics under varying pH conditions?

A pH-stat titration method is recommended:

  • Conditions : 25–37°C, ionic strength 0.1 M (NaCl), pH 1–13 .
  • Kinetic analysis : Monitor free fatty acid release via NaOH titration. Data fit to pseudo-first-order models reveals rate constants (k ~10⁻³ min⁻¹ at pH 1) .
  • Advanced tools : LC-MS/MS quantifies hydrolyzed fragments (e.g., palmitic acid, sucrose) .

Q. How can this compound be applied in drug delivery systems, and what are the methodological challenges?

Applications :

  • Nanoemulsions : Stabilizes lipophilic drugs (e.g., paclitaxel) via micelle formation (CMC-dependent loading) .
  • Enzyme-responsive carriers : Hydrolyzes in lysosomal pH (~4.5) for targeted release .
    Challenges :
  • Batch variability : Purify monoesters to >95% using preparative HPLC to ensure reproducibility .
  • Toxicity screening : Use in vitro models (e.g., Caco-2 cells) to assess membrane disruption at >1 mM concentrations .

Data Contradictions and Validation

Q. Why do some sources report conflicting CAS numbers and molecular weights for similar sucrose esters?

Variations stem from:

  • Regioselectivity : Esterification at different hydroxyl groups (e.g., glucose C6 vs. fructose C1) alters properties .
  • Homolog mixtures : Commercial samples may contain C16–C18 blends, requiring NMR/GC-MS for precise characterization .

Q. How should researchers address discrepancies in reported emulsification efficiency (HLB 12 vs. 15)?

HLB values depend on:

  • Esterification degree : Monoesters (HLB 15) vs. diesters (HLB 8–10) .
  • Fatty acid chain length : Longer chains (C18) reduce HLB by ~2 units vs. C16 .
    Validation : Conduct emulsification trials with standard oils (e.g., soybean oil) to measure droplet size (DLS) and stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.